molecular formula C20H22N4O B11613732 (3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11613732
M. Wt: 334.4 g/mol
InChI Key: YPQSVGLGBMLMQO-UHFFFAOYSA-N
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Description

(3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of a phenylhydrazine derivative with an appropriate indole precursor. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like N-bromosuccinimide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Medicine

In medicinal chemistry, hydrazone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(MORPHOLIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-3-(2-PHENYLHYDRAZIN-1-YLIDENE)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

3-phenyldiazenyl-1-(piperidin-1-ylmethyl)indol-2-ol

InChI

InChI=1S/C20H22N4O/c25-20-19(22-21-16-9-3-1-4-10-16)17-11-5-6-12-18(17)24(20)15-23-13-7-2-8-14-23/h1,3-6,9-12,25H,2,7-8,13-15H2

InChI Key

YPQSVGLGBMLMQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4

Origin of Product

United States

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